2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid
Overview
Description
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound with the molecular formula C12H9FN2O3S and a molecular weight of 280.27 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a fluorobenzamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid involves multiple steps, typically starting with the preparation of the thiazole ring followed by the introduction of the fluorobenzamido group. One common synthetic route includes the reaction of 2-aminothiazole with 2-fluorobenzoyl chloride under appropriate conditions to form the intermediate 2-(2-fluorobenzamido)-1,3-thiazole. This intermediate is then reacted with chloroacetic acid to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Mechanism of Action
The mechanism of action of 2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamido group may enhance the compound’s binding affinity to these targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid can be compared with other similar compounds, such as:
2-[2-(2-Chlorobenzamido)-1,3-thiazol-4-yl]acetic acid: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
2-[2-(2-Bromobenzamido)-1,3-thiazol-4-yl]acetic acid: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid:
The uniqueness of this compound lies in its specific combination of the thiazole ring and the fluorobenzamido group, which imparts distinct chemical and biological properties that are valuable for various research applications .
Properties
IUPAC Name |
2-[2-[(2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3S/c13-9-4-2-1-3-8(9)11(18)15-12-14-7(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDPFXOOBIQABB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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